Vinyl pivalate Vinyl pivalate
Brand Name: Vulcanchem
CAS No.: 3377-92-2
VCID: VC21203524
InChI: InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3
SMILES: CC(C)(C)C(=O)OC=C
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

Vinyl pivalate

CAS No.: 3377-92-2

Cat. No.: VC21203524

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Vinyl pivalate - 3377-92-2

Specification

CAS No. 3377-92-2
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name ethenyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3
Standard InChI Key YCUBDDIKWLELPD-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OC=C
Canonical SMILES CC(C)(C)C(=O)OC=C

Introduction

Chemical Structure and Properties

Physical Properties

Vinyl pivalate is a clear, colorless liquid at room temperature with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure consists of a vinyl group linked to a pivalate moiety, providing it with unique reactivity patterns that differ from other vinyl esters.

Table 1: Physical Properties of Vinyl Pivalate

PropertyValueSource
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point112 °C
Melting Point-82 °C
Density0.87 g/mL (20 °C)
Flash Point15 °C
Physical StateClear liquid
ColorColorless to almost colorless

Chemical Properties

Vinyl pivalate contains a reactive vinyl group that readily undergoes polymerization reactions, especially radical polymerization . The compound is soluble in methanol and other organic solvents, making it versatile for various chemical applications . The SMILES notation for vinyl pivalate is CC(C)(C)C(=O)OC=C, and its InChI key is YCUBDDIKWLELPD-UHFFFAOYSA-N .

Synthesis Methods

Laboratory Synthesis

In laboratory settings, vinyl pivalate can be synthesized through the esterification of vinyl alcohol with pivalic acid. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to ensure complete conversion. The general reaction can be represented as:

Vinyl alcohol + Pivalic acid → Vinyl pivalate + Water

Industrial Production

Industrial production of vinyl pivalate follows similar principles but employs optimized conditions for large-scale manufacturing. Continuous reactors and efficient separation techniques such as distillation are utilized to produce high-quality vinyl pivalate suitable for various applications. The commercial product is typically stabilized with inhibitors to prevent premature polymerization during storage and transport .

Polymerization of Vinyl Pivalate

Radical Polymerization

Vinyl pivalate undergoes radical polymerization to form poly(vinyl pivalate) (PVPi). This reaction is typically initiated using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide . The propagation kinetics of vinyl pivalate in radical polymerization have been extensively studied using techniques such as pulsed-laser polymerization combined with size exclusion chromatography (PLP-SEC) .

Research by Otlaatla and Hutchinson revealed that the propagation rate coefficient (kp) of vinyl pivalate increases by approximately 20% as pulse repetition rate increases from 200 to 500 Hz, a behavior similar to vinyl acetate . In the temperature range of 25-85 °C, the Arrhenius relation for vinyl pivalate propagation was determined to be:

ln(kp/L mol⁻¹ s⁻¹) = 15.73 - 2093(T/K)

The activation energy is similar to that of vinyl acetate, but with kp values higher by approximately 50% . Interestingly, studies in ethyl acetate and heptane found no substantial solvent effect on vinyl pivalate or vinyl acetate kp values .

Dispersion Polymerization

Dispersion polymerization of vinyl pivalate has been successfully performed in various media, including ionic liquids and supercritical carbon dioxide (scCO₂) .

In ionic liquids, specifically 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][TFSI]), poly(vinyl pyrrolidone) (PVP) has been used as a stabilizer. This approach yields poly(vinyl pivalate) microspheres with a number-average molecular weight (Mn) of 166,400 g/mol when using 5% stabilizer (w/w to monomer) at 65 °C for 20 hours .

Novel CO₂-soluble vinyl pivalate hydrocarbon stabilizers have been developed to overcome limitations requiring the use of fluorinated or siloxane-based materials . These stabilizers were synthesized via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization and applied to scCO₂ dispersion polymerizations with promising results .

Emulsion Polymerization

Photo-emulsion polymerization has been employed to prepare high molecular weight poly(vinyl pivalate). Yamamoto et al. conducted photo-emulsion polymerization of vinyl pivalate in the absence of any added initiator at low temperatures (0 °C) . This approach successfully yielded high molecular weight poly(vinyl pivalate) with a degree of polymerization significantly higher than that obtained through conventional methods .

Further research by Song and Won demonstrated that high molecular weight poly(vinyl pivalate) could be prepared with high yield through emulsion polymerization using 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) as an initiator and sodium dodecyl sulfate (SDS) as an emulsifier .

Applications

Polymer Chemistry

Vinyl pivalate serves as a monomer in the synthesis of various copolymers with tailored properties. It can be copolymerized with other vinyl esters to create materials with specific characteristics suitable for different applications.

One significant application is the synthesis of high molecular weight poly(vinyl alcohol) (PVA) with controlled tacticity through the saponification of poly(vinyl pivalate) . The tacticity of the resulting PVA can be modulated by varying feed monomer composition during the copolymerization of vinyl acetate and vinyl pivalate . This control over tacticity is crucial as it significantly influences the physical properties of PVA, such as melting temperature and modulus .

Table 2: Tacticity Control in Poly(vinyl alcohol) through Vinyl Pivalate Copolymerization

Feed Monomer CompositionIsotactic Triad (%)Syndiotactic Triad (%)
Varying compositions22.3-12.827.7-38.3

Industrial Applications

Vinyl pivalate is utilized in the production of adhesives, coatings, and sealants due to its excellent adhesion properties and chemical resistance. The polymeric forms derived from vinyl pivalate demonstrate enhanced performance characteristics compared to traditional materials.

Table 3: Industrial Applications of Vinyl Pivalate

Application TypePropertiesBenefits
AdhesivesStrong adhesionImproved bonding strength
CoatingsChemical resistanceEnhanced durability
SealantsFlexibilityEffective sealing against moisture

Biomedical Applications

Recent research has explored the potential of vinyl pivalate-based polymers in biomedical applications, particularly in drug delivery systems and magnetic nanocomposites for cancer treatment .

Magnetic poly(vinyl pivalate) nanocomposites have been developed for applications such as magnetic separation and targeted drug delivery . These materials exhibit favorable cytotoxicity profiles, with cell viability greater than 70% across various cell lines, including fibroblasts, keratinocytes, and human melanoma cells, indicating their promise for medical applications .

In a notable study, Fe₃O₄/poly(vinyl pivalate) core-shell superparamagnetic nanoparticles were synthesized and characterized for biomedical applications . The surface of Fe₃O₄ nanoparticles was modified with acrylic acid or methacrylic acid to enhance encapsulation efficiency, followed by encapsulation with a controlled thickness of poly(vinyl pivalate) layer through emulsion polymerization . These nanocomposites demonstrated superparamagnetic behavior with saturation magnetization values between 75 and 81 emu/g .

Research Developments

High Molecular Weight Poly(vinyl pivalate)

Significant research efforts have focused on developing methods to produce high molecular weight poly(vinyl pivalate), which serves as a precursor for syndiotacticity-rich poly(vinyl alcohol) .

Yamamoto and colleagues successfully prepared high molecular weight poly(vinyl pivalate) through photo-emulsion polymerization of vinyl pivalate in the absence of any added initiator . They reported that vinyl pivalate was more stable against chain transfer reactions compared to vinyl acetate, enabling the production of polymers with higher molecular weights .

A patent (KR101206914B1) describes a method for preparing poly(vinyl pivalate) microspheres by dispersion polymerization in an ionic liquid . This approach yields high molecular weight poly(vinyl pivalate) microspheres that can be converted to syndiotacticity-rich polyvinyl alcohol through saponification .

Solvent Effects on Polymerization

Fukae et al. investigated solvent effects on the radical polymerization of vinyl pivalate, focusing on their impact on molecular weight and tacticity . Their research revealed that different solvents significantly influenced the degree of polymerization (Pn) of poly(vinyl pivalate) .

Table 4: Effect of Solvent on Poly(vinyl pivalate) Polymerization

SolventConversion (%)Degree of Polymerization (Pn)
Benzene4.6900
Ethanol90.3940
Cyclohexane86.91760
Methanol67.51900
n-Hexane60.24720
DMSO89.832000

Notably, dimethyl sulfoxide (DMSO) yielded poly(vinyl pivalate) with a very high degree of polymerization (approximately 32,000) . The researchers suggested that this could be due to a low chain transfer constant and/or prevention of termination reactions by precipitation (trapping) of propagating radicals, as DMSO is a poor solvent for poly(vinyl pivalate) .

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